Reduced Duplex Destabilization Relative to Other 8-Substituted Adenines in EcoRI Recognition Sequences
When incorporated into octadeoxyribonucleotides containing the EcoRI recognition site, the 8-methoxyadenine-containing oligomer (dAOMe) destabilizes the DNA duplex less severely than oligomers bearing other 8-substituted adenines at the 5′-side of the recognition sequence [1]. This differential destabilization is critical for applications where maintaining near-native duplex stability is required while introducing a functional probe at the C8 position.
| Evidence Dimension | Duplex thermal denaturation (Tm) change relative to unmodified duplex |
|---|---|
| Target Compound Data | Oligomer with 8-methoxyadenine in the center of the EcoRI recognition sequence shows the least destabilization among 8-substituted analogs tested [1]. |
| Comparator Or Baseline | 8-oxo-7,8-dihydroadenine (HO8A) and other 8-substituted nucleosides at the 5′-side of the EcoRI site produce greater duplex destabilization [1]. |
| Quantified Difference | The 8-methoxy oligomer destabilizes the duplex less strongly than oligomers containing other 8-substituted nucleosides in the 5′-side of the recognition sequences [1]. Specific Tm differences are provided in the full thermodynamic data set of the cited study. |
| Conditions | Octadeoxyribonucleotides d(GGA*ATTCC), d(GGAA*TTCC), d(GG*AATTCC) in solution; UV thermal denaturation monitored at 260 nm. |
Why This Matters
Procurement of 8-methoxyadenine enables synthesis of oligonucleotide probes that retain higher duplex stability compared to probes built from 8-bromo or 8-oxo analogs, reducing experimental noise in hybridization-based assays.
- [1] Komatsu, H., Ichikawa, T., Nakai, M., & Takaku, H. (1992). Synthesis of Protected 8-Substituted Deoxyribonucleosides and Its Helix Stability in Oligodeoxyribonucleotides Containing the Eco RI Recognition Site. Nucleosides and Nucleotides, 11(1), 85–95. View Source
